4-(4-Methylsulfonylphenyl)picolinic acid
CAS No.: 1258615-27-8
Cat. No.: VC11759551
Molecular Formula: C13H11NO4S
Molecular Weight: 277.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1258615-27-8 |
|---|---|
| Molecular Formula | C13H11NO4S |
| Molecular Weight | 277.30 g/mol |
| IUPAC Name | 4-(4-methylsulfonylphenyl)pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H11NO4S/c1-19(17,18)11-4-2-9(3-5-11)10-6-7-14-12(8-10)13(15)16/h2-8H,1H3,(H,15,16) |
| Standard InChI Key | BLEXUULGDAENLL-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O |
| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-(4-Methylsulfonylphenyl)picolinic acid consists of two primary moieties:
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A picolinic acid (pyridine-2-carboxylic acid) framework, which provides a rigid aromatic system with a carboxylic acid group at the 2-position.
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A 4-methylsulfonylphenyl substituent attached to the pyridine ring’s 4-position. The sulfonyl group () introduces strong electron-withdrawing effects, while the methyl group enhances lipophilicity .
The compound’s IUPAC name is 4-[4-(methylsulfonyl)phenyl]pyridine-2-carboxylic acid, and its CAS registry number is 1261913-00-1 .
Table 1: Fundamental physicochemical properties
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 277.30 g/mol |
| Density | Not reported |
| Melting/Boiling points | Not reported |
| Solubility | Likely polar aprotic solvents (e.g., DMF, DMSO) |
Spectroscopic Signatures
Though experimental spectral data (e.g., NMR, IR) for this specific compound are absent in publicly available literature, inferences can be drawn from analogs:
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NMR: The pyridine ring protons typically resonate between δ 7.5–9.0 ppm, while the methylsulfonyl group’s singlet appears near δ 3.1 ppm.
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IR: Strong absorption bands for the sulfonyl group (1300–1150 cm) and carboxylic acid (1700 cm) are expected .
Synthetic Methodologies
Retrosynthetic Analysis
The compound’s synthesis likely involves two key steps:
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Formation of the pyridine-carboxylic acid core.
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Introduction of the 4-methylsulfonylphenyl substituent.
A patent describing the synthesis of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole (CN102603646B) provides a relevant model for sulfonylphenyl incorporation .
Step 1: Synthesis of 4-Methylsulfonylphenylboronic Acid
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Reagents: 4-Bromophenyl methyl sulfide, sodium metaborate, palladium catalyst.
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Conditions: Suzuki-Miyaura coupling to install the boronic acid group, followed by oxidation with or to convert to .
Step 2: Coupling to Picolinic Acid
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Reagents: 4-Chloropyridine-2-carboxylic acid, 4-methylsulfonylphenylboronic acid.
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Conditions: Palladium-catalyzed cross-coupling (e.g., Suzuki reaction) at 80–100°C in toluene/water .
Step 3: Carboxylic Acid Activation
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Reagents: Thionyl chloride () or peptide coupling agents (e.g., EDCI).
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Purpose: Facilitate subsequent amidation or esterification for derivative synthesis.
Physicochemical and Computational Data
Predicted Properties
Using tools like ChemAxon and SwissADME:
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LogP: ~1.9 (moderate lipophilicity due to sulfonyl group).
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Hydrogen bond donors/acceptors: 2/5.
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Topological polar surface area (TPSA): ~90 Ų, indicating moderate membrane permeability .
Stability and Reactivity
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Acid/Base Stability: The carboxylic acid group may undergo decarboxylation under strong acidic or basic conditions.
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Thermal Stability: Sulfonyl groups generally enhance thermal stability compared to thioethers .
Challenges and Future Prospects
Knowledge Gaps
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Biological profiling: No in vitro or in vivo studies specific to this compound.
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Scalable synthesis: Current methods rely on multi-step protocols with moderate yields (~40–60%) .
Recommendations
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Structure-activity relationship (SAR) studies: Modify the sulfonyl or pyridine groups to enhance bioavailability.
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High-throughput screening: Evaluate anticancer, antimicrobial, or neuroprotective potential.
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